1,4-Dimethylcyclohexane

Overview

Description

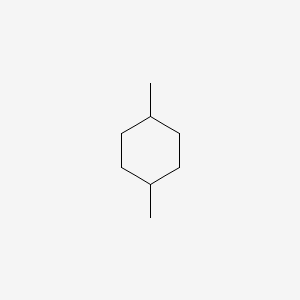

1,4-Dimethylcyclohexane is a branched cyclohexane (C6) compound . It is also known by the synonym trans-Hexahydro-p-xylene . The molecular formula of this compound is C8H16 .

Molecular Structure Analysis

The molecular structure of this compound consists of a cyclohexane ring with two methyl groups attached to the 1st and 4th carbon atoms . The structure can exist in different conformations due to the flexibility of the cyclohexane ring .

Chemical Reactions Analysis

Rate coefficients for the reaction of Cl atoms and OH radicals with trans-1,4-dimethylcyclohexane have been evaluated by Fourier transform infrared (FTIR) spectroscopy and gas chromatography-mass spectrometry (GC-MS) .

Physical And Chemical Properties Analysis

This compound is a liquid at room temperature with a density of 0.761 g/mL at 20 °C . It has a boiling point of 117-119 °C .

Scientific Research Applications

Oxygen Absorption and Oxidation Products

1,4-Dimethylcyclohexane has demonstrated the ability to absorb oxygen at room temperature and under diffused light. This absorption is accelerated by direct sunlight and becomes rapid at 100°C. Notably, it can extract nearly all oxygen present under specific conditions. Oxidation of this compound results in various products, including CO2, CO, H2, CH4, C2H6, along with acid and neutral products such as formic acid, acetic acid, and 1,4-dimethylcyclohexanol-1 (Chavanne & Bode, 1930).

Pyrolysis and Radical Isomerization

The pyrolysis of this compound in a continuous-flow stirred reactor leads to a complex mixture of products. This process, interpreted as a free-radical chain reaction, involves considerable radical isomerization and results in the formation of butenes and aromatics (Gillespie, Gowenlock, & Johnson, 1979).

Gas-Phase Molecular Structure

The gas-phase molecular structure of 1,1-dimethylcyclohexane, closely related to this compound, has been studied using electron diffraction. The results confirm predictions about the flattening of the chair form of the cyclohexane ring due to axial substitution (Geise, Mijlhoff, & Altona, 1972).

Hydrogenation in Green Chemistry

This compound has been used in the hydrogenation process to produce 1,4-cyclohexane dimethanol, showcasing high efficiency and selectivity. This is facilitated by a copper-based catalyst derived from a layered double hydroxide precursor, highlighting its potential in green chemistry applications (Zhang, Fan, & Li, 2013).

Mechanism of Action

Target of Action

The primary target of 1,4-Dimethylcyclohexane is the cyclohexane ring structure within organic molecules. This compound, as a disubstituted cyclohexane, interacts with the cyclohexane ring, causing changes in its conformation .

Mode of Action

This compound interacts with its targets through steric interactions, specifically 1,3-diaxial interactions . These interactions occur between an axial substituent located on carbon atom 1 of a cyclohexane ring and the hydrogen atoms (or other substituents) located on carbon atoms 3 and 5 . The presence of the two methyl groups in this compound influences the conformation of the cyclohexane ring .

Biochemical Pathways

The action of this compound primarily affects the conformational stability of cyclohexane rings. The compound’s two methyl groups prefer to occupy equatorial positions due to the increased steric hindrance of axial locations . This preference influences the overall conformation of the cyclohexane ring and can affect the properties of larger organic molecules that contain these rings .

Pharmacokinetics

For instance, the preference for equatorial positions could affect the compound’s solubility and therefore its absorption and distribution .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its influence on the conformation of cyclohexane rings. By preferring equatorial positions, the compound can reduce steric strain, potentially affecting the stability and reactivity of larger organic molecules .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, temperature can affect the equilibrium between different conformations of the cyclohexane ring . Additionally, the presence of other molecules can influence the compound’s steric interactions and thus its mode of action .

Safety and Hazards

Future Directions

The future directions of 1,4-Dimethylcyclohexane research could involve further exploration of its chemical reactions and synthesis methods. Additionally, more studies could be conducted to understand its conformational isomerism and the effects of different substituents on the stability of the cyclohexane ring .

properties

IUPAC Name |

1,4-dimethylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16/c1-7-3-5-8(2)6-4-7/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRMPKOFEUHIBNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5075284, DTXSID301025608, DTXSID401015836 | |

| Record name | 1,4-Dimethylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5075284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cis-1,4-dimethylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301025608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-1,4-Dimethylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401015836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid with an odor like petroleum; [CAMEO] | |

| Record name | 1,4-Dimethylcyclohexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13418 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

589-90-2, 624-29-3, 2207-04-7 | |

| Record name | 1,4-Dimethylcyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=589-90-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dimethylcyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000589902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Dimethylcyclohexane, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624293 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Dimethylcyclohexane, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002207047 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-1,4-Dimethylcyclohexane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74162 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | cis-1,4-Dimethylcyclohexane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74160 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-DIMETHYLCYCLOHEXANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44845 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Dimethylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5075284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cis-1,4-dimethylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301025608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-1,4-Dimethylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401015836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-1,4-dimethylcyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.855 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-dimethylcyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.786 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-1,4-dimethylcyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.930 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-DIMETHYLCYCLOHEXANE, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/417GE5869Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,4-DIMETHYLCYCLOHEXANE, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8NUV3O4B1R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: The molecular formula of 1,4-dimethylcyclohexane is C8H16, and its molecular weight is 112.21 g/mol. [, ]

ANone: Several spectroscopic techniques are valuable for characterizing this compound. These include 1H NMR, 13C NMR [, , , , ], FT-Raman [], and infrared spectroscopy [].

ANone: this compound exists as cis and trans isomers. The trans isomer primarily exists in the diequatorial conformation (e,e) due to its lower energy compared to the diaxial conformation (a,a). The cis isomer experiences a conformational equilibrium between conformations with one axial and one equatorial methyl group (a,e). [, , , ]

ANone: At low temperatures, distinct NMR signals are observed for the axial and equatorial methyl groups in both cis and trans isomers. As temperature increases, ring inversion becomes faster, leading to the broadening and eventual coalescence of these signals. Analysis of the lineshape changes allows for the determination of the activation parameters for ring inversion. [, , , ]

ANone: Yes, this compound can be incorporated into polymers. For instance, it has been used in the synthesis of polyesters like poly(this compound adipate) (PCHA). These polymers can then be used as a matrix for biocomposites with organo-clays. []

ANone: The cis and trans isomers of this compound exhibit different shapes, which influence their packing behavior in mixtures. For example, mixtures of the more planar trans-1,4-dimethylcyclohexane with n-alkanes exhibit more negative excess volumes compared to mixtures containing the cis isomer. []

ANone: this compound undergoes hydrogenolysis in the presence of an iridium catalyst supported on silica (Ir/SiO2) and hydrogen. This reaction mainly yields products resulting from a single C-C bond cleavage, indicating the relative rates of different surface reactions. []

ANone: Yes, the stereochemistry of this compound can be retained in certain catalytic reactions. For example, Cp* iridium complexes, with ceric ammonium nitrate as the oxidant, can catalyze the hydroxylation of this compound with retention of stereochemistry. []

ANone: Computational chemistry plays a role in understanding the conformational behavior of this compound. Molecular mechanics calculations help in determining structural parameters and exploring potential energy surfaces for the ring inversion process. These calculations provide insights into the relative energies of different conformations and guide the interpretation of experimental data. [, ]

ANone: Pyrolysis of this compound generates a complex mixture of products, including butenes and aromatics. This process is explained by a free-radical chain mechanism, with significant radical isomerization occurring during the reaction. []

ANone: Studies using various reagents, such as ethoxycarbonylnitrene [, ] and cumyloxyl radical [], demonstrate that the tertiary equatorial C-H bonds in this compound are significantly more reactive than the axial counterparts in radical reactions. This difference in reactivity is attributed to the release of 1,3-diaxial strain in the transition state for equatorial C-H abstraction.

ANone: this compound can be adsorbed into the pores of zeolites, such as silicalite-1 (a purely siliceous form of ZSM-5). The adsorption and diffusion characteristics are influenced by the size and shape of the molecule, as well as the pore structure and surface properties of the zeolite. [, ]

ANone: Yes, this compound forms inclusion compounds with thiourea. These compounds provide valuable systems for studying the dynamic behavior of the guest molecule using techniques like solid-state 13C NMR. []

ANone: Low-temperature ozonation of this compound on a silica surface leads to the formation of hydrotrioxides (ROOOH). The thermal decomposition of these hydrotrioxides produces radicals and is accompanied by infrared and visible chemiluminescence. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methyl-4-[(trans,trans)-4'-propyl[1,1'-bicyclohexyl]-4-yl]benzene](/img/structure/B1583445.png)